molecular formula C18H22N2O2 B12042032 1-(5-tert-Butyl-1H-indol-3-yl)-2-pyrrolidin-1-yl-ethane-1,2-dione

1-(5-tert-Butyl-1H-indol-3-yl)-2-pyrrolidin-1-yl-ethane-1,2-dione

Cat. No.: B12042032
M. Wt: 298.4 g/mol
InChI Key: JPOSOIITKVTEPZ-UHFFFAOYSA-N
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Description

1-(5-tert-Butyl-1H-indol-3-yl)-2-pyrrolidin-1-yl-ethane-1,2-dione is a complex organic compound that features an indole core substituted with a tert-butyl group at the 5-position and a pyrrolidine ring attached to an ethane-1,2-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-tert-Butyl-1H-indol-3-yl)-2-pyrrolidin-1-yl-ethane-1,2-dione typically involves multi-step organic reactions. One common approach is to start with the indole derivative, which is then subjected to Friedel-Crafts acylation to introduce the ethane-1,2-dione moiety. The tert-butyl group can be introduced via alkylation reactions, and the pyrrolidine ring is incorporated through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are selected to facilitate the desired transformations while minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

1-(5-tert-Butyl-1H-indol-3-yl)-2-pyrrolidin-1-yl-ethane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the indole or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(5-tert-Butyl-1H-indol-3-yl)-2-pyrrolidin-1-yl-ethane-1,2-dione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-tert-Butyl-1H-indol-3-yl)-2-pyrrolidin-1-yl-ethane-1,2-dione involves its interaction with molecular targets such as enzymes or receptors. The indole core can engage in π-π stacking interactions, while the pyrrolidine ring may participate in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of biological pathways and lead to various effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-tert-Butyl-1H-indol-3-yl)-2-pyrrolidin-1-yl-ethane-1,2-dione is unique due to its combination of an indole core, tert-butyl group, pyrrolidine ring, and ethane-1,2-dione moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

1-(5-tert-butyl-1H-indol-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione

InChI

InChI=1S/C18H22N2O2/c1-18(2,3)12-6-7-15-13(10-12)14(11-19-15)16(21)17(22)20-8-4-5-9-20/h6-7,10-11,19H,4-5,8-9H2,1-3H3

InChI Key

JPOSOIITKVTEPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)NC=C2C(=O)C(=O)N3CCCC3

Origin of Product

United States

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